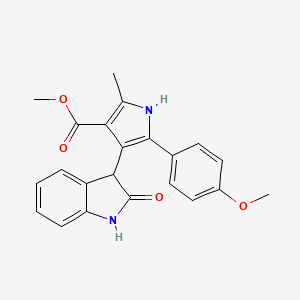

methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrole core substituted with a 4-methoxyphenyl group, a methyl group, and a 2-oxo-2,3-dihydro-1H-indol-3-yl moiety.

Properties

Molecular Formula |

C22H20N2O4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H20N2O4/c1-12-17(22(26)28-3)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(27-2)11-9-13/h4-11,18,23H,1-3H3,(H,24,25) |

InChI Key |

UDSMQVNLNQVGJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cascade Annulation of 4-Oxoaldehydes and Aldimines

A highly efficient method for pyrrole synthesis involves the L-proline-catalyzed [4+2] annulation of 4-oxoaldehydes with N-aryl aldimines (Figure 1). For the target compound, 4-oxo-4-(4-methoxyphenyl)butanal serves as the 4-oxoaldehyde component, while a methyl-substituted aldimine provides the C2 methyl group.

Mechanistic Insights :

- Iminium Formation : L-proline activates the 4-oxoaldehyde via iminium intermediate formation.

- Nucleophilic Attack : The aldimine attacks the activated aldehyde, initiating a cascade cyclization.

- Aerobic Oxidation : The intermediate undergoes oxidation to yield the aromatic pyrrole.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Catalyst | L-Proline (20 mol%) | 70 | |

| Solvent | DMSO | - | |

| Temperature | Room Temperature | - | |

| Oxidation Agent | O₂ (Aerobic) | - |

Limitations : Competitive aldimine hydrolysis (<10% yield loss) necessitates careful stoichiometric control.

Indolinone Moiety Installation via Aryne Annulation

Aryne-Mediated Cyclization of Pyrrole-2-Carboxylates

The indolinone subunit can be introduced through aryne annulation reactions. A documented approach involves treating pyrrole-2-carboxylate esters with in situ-generated arynes under mild fluoride activation (Figure 2).

Procedure :

- Deprotonation : Indole or pyrrole nitrogen deprotonation using CsF.

- Aryne Insertion : Reaction with o-(trimethylsilyl)aryl triflates generates the fused indolone system.

Key Data :

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Base | CsF | 65–78 | |

| Aryne Precursor | o-TMS Aryl Triflates | - | |

| Temperature | 80°C | - |

Advantages : Excellent functional group tolerance enables late-stage diversification of the indolinone ring.

Methyl Group Introduction and Esterification

Direct N-Methylation of Pyrrole Intermediates

While the target compound features a C2 methyl group rather than N-methylation, methodologies from N-methylpyrrole syntheses provide insights into regioselective alkylation. A patent-pending method employs succinaldehyde and methylamine under alkaline conditions to construct N-methylpyrroles (Figure 3).

Adaptation Strategy :

- Aldehyde-Amine Condensation : Use of methyl-substituted aldehydes to direct C2 methylation.

- Esterification : Treatment of pyrrole-3-carboxylic acid intermediates with methanol under acidic conditions.

Optimized Parameters :

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Alkali | NaOH/KOH | 88–89 | |

| Solvent | Ethanol | - | |

| Temperature | 30–60°C | - |

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible synthesis involves:

- Step 1 : L-Proline-catalyzed annulation of 4-oxo-4-(4-methoxyphenyl)butanal with methyl-substituted aldimine to form the pyrrole core.

- Step 2 : Aryne annulation with indole-2-carboxylate to install the indolinone moiety.

- Step 3 : Esterification with methanol/sulfuric acid to yield the methyl ester.

Overall Yield Estimate :

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several pyrrole- and indole-containing derivatives reported in the literature. Key analogs include:

Key Observations :

- Unlike analogs with nitro or thioxo groups (e.g., ), the 4-methoxyphenyl substituent in the target compound may enhance lipophilicity and metabolic stability, critical for drug-like properties.

- The absence of stereochemical descriptors (e.g., R/S configurations) in the target compound contrasts with enantiomerically enriched analogs (e.g., 92% ee in ), suggesting unresolved chirality in its synthesis or characterization.

Physicochemical and Spectroscopic Properties

- Molecular Weight : Estimated at ~406.42 g/mol (C₂₃H₂₂N₂O₄), assuming structural integrity.

- NMR Features : The ¹H NMR spectrum would show resonances for the 4-methoxyphenyl (δ 3.8 ppm, OCH₃), pyrrole-CH₃ (δ 2.5 ppm), and indole NH (δ 10–12 ppm). ¹³C NMR would confirm the ester carbonyl (δ ~165–170 ppm) and indole C=O (δ ~175 ppm) .

- HRMS Validation : A molecular ion peak at m/z 407.1607 [M+H]⁺ (calculated for C₂₃H₂₂N₂O₄⁺) would confirm the structure.

Biological Activity

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 327.37 g/mol. The compound features a pyrrole ring fused with an indole derivative, which is known to contribute to its biological properties.

Table 1: Chemical Structure Data

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₁N₁O₄ |

| Molecular Weight | 327.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds containing pyrrole and indole moieties exhibit potent antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that this compound can significantly reduce oxidative stress in cellular models.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key signaling pathways involved in inflammation, such as the NF-kB pathway. In vitro studies revealed that the compound effectively reduced the production of pro-inflammatory cytokines in human neutrophils, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 2: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | <10 | Induction of apoptosis via caspase activation |

| Colon Cancer | <15 | Modulation of Bcl-2 proteins |

FPR1 Antagonism

The compound has also been evaluated for its activity as a formyl peptide receptor 1 (FPR1) antagonist. FPR1 plays a crucial role in mediating inflammatory responses; thus, antagonists can potentially be used to manage inflammatory diseases. The compound inhibited fMLF-induced calcium flux in neutrophils, demonstrating its role as a competitive antagonist .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the methoxyphenyl and pyrrole rings significantly influence biological activity. For instance:

- Methoxy Substitution : The presence of the methoxy group enhances lipophilicity, improving cellular uptake.

- Pyrrole Ring Modifications : Alterations in substituents on the pyrrole ring have been shown to affect both potency and selectivity against cancer cell lines.

Case Study 1: Antioxidant Efficacy

In a study evaluating various derivatives of pyrrole compounds, this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. This was assessed using DPPH radical scavenging assays.

Case Study 2: Anti-inflammatory Mechanism

A clinical trial involving human neutrophils demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha levels post-stimulation with LPS. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate?

- Methodology : Multi-component reactions (MCRs), such as the Hantzsch pyrrole synthesis or Biginelli-like cyclization, are effective. For example, analogous pyrrole derivatives have been synthesized via condensation of aromatic aldehydes, β-ketoesters, and thioureas under acidic conditions, followed by cyclization . Optimize reaction parameters (e.g., solvent, temperature) using Design of Experiments (DoE) to enhance yield.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- NMR : Confirm substituent positions via H and C NMR chemical shifts (e.g., methoxy groups at δ ~3.8 ppm, indole NH at δ ~10 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensure purity >95% by matching calculated and observed C/H/N ratios .

Q. What reactivity trends are observed in the indole and pyrrole moieties of this compound?

- Methodology : The 2-oxoindole moiety is prone to nucleophilic attack at the carbonyl group, while the pyrrole ring may undergo electrophilic substitution. Test reactivity via:

- Functionalization : Acylation/alkylation of the indole NH group.

- Oxidation : Monitor stability under peroxide or metal-mediated conditions .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its conformational stability and intermolecular interactions?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze:

- Torsion Angles : Between the methoxyphenyl and pyrrole rings (e.g., dihedral angles ~15–30° for planar stacking) .

- Hydrogen Bonding : Indole NH···O=C interactions stabilize the lattice (observed in analogous compounds with bond lengths ~2.8–3.0 Å) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- HOMO-LUMO Gaps : Predict reactivity (e.g., gaps <4 eV suggest potential charge-transfer activity) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative charge density on the pyrrole carboxylate) .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Assays : Test IC values across multiple concentrations (e.g., 0.1–100 μM) to rule off-target effects.

- Molecular Docking : Compare binding affinities of the indole-pyrrole scaffold with target proteins (e.g., kinases, cytochrome P450) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology :

- Catalysis : Screen Lewis acids (e.g., ZnCl) or organocatalysts for cyclization steps .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.